![molecular formula C22H19ClN2O2 B2933792 1-(2-chlorobenzyl)-2-[(4-methoxyphenoxy)methyl]-1H-benzimidazole CAS No. 432015-28-6](/img/structure/B2933792.png)
1-(2-chlorobenzyl)-2-[(4-methoxyphenoxy)methyl]-1H-benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-chlorobenzyl)-2-[(4-methoxyphenoxy)methyl]-1H-benzimidazole, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. It is a highly potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which is involved in the signaling pathways of B-cell receptor and cytokine receptor signaling.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
1-(2-chlorobenzyl)-2-[(4-methoxyphenoxy)methyl]-1H-benzimidazole and its derivatives have been extensively studied for their structural and spectroscopic properties. For instance, benzimidazole derivatives have been synthesized and analyzed using techniques such as X-ray diffraction, HRMS, UV–Vis, FT-IR, and NMR spectroscopy, revealing insights into their molecular structure, stabilized by hydrogen bond and π-π interactions. These studies contribute to a deeper understanding of their chemical behavior and potential as functional materials in various applications (Saral, Özdamar, & Uçar, 2017).
Pharmaceutical Research
Benzimidazole derivatives have been explored for their potential in pharmaceutical applications, particularly as H1-antihistaminic agents. Research has shown that certain benzimidazole compounds exhibit potent antihistaminic activity, with some derivatives undergoing clinical evaluation for their efficacy. This highlights the therapeutic potential of benzimidazole derivatives in treating allergies and related conditions (Iemura, Kawashima, Fukuda, Ito, & Tsukamoto, 1986).
Anticancer and Antimicrobial Activities
Benzimidazole derivatives are also being investigated for their anticancer and antimicrobial properties. Some studies have reported the synthesis of benzimidazole compounds and their evaluation against various cancer cell lines, showing promising anticancer activity. Moreover, these compounds have been tested for their antimicrobial effects, offering potential applications in developing new antimicrobial agents (El-Shekeil, Obeid, & Al-Aghbari, 2012).
Molecular Design and Drug Discovery
Research into benzimidazole derivatives extends into the design and synthesis of novel compounds with potential therapeutic applications. For example, benzimidazoles have been designed as novel corticotropin-releasing factor 1 (CRF1) receptor antagonists, demonstrating significant binding activity and potential for stress-related disorders treatment. Such studies are crucial for the discovery and development of new drugs (Mochizuki et al., 2016).
Eigenschaften
IUPAC Name |
1-[(2-chlorophenyl)methyl]-2-[(4-methoxyphenoxy)methyl]benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN2O2/c1-26-17-10-12-18(13-11-17)27-15-22-24-20-8-4-5-9-21(20)25(22)14-16-6-2-3-7-19(16)23/h2-13H,14-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJEABSQWDOARMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2=NC3=CC=CC=C3N2CC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chlorobenzyl)-2-[(4-methoxyphenoxy)methyl]-1H-benzimidazole |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.